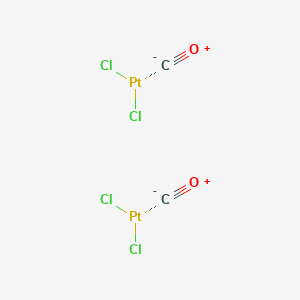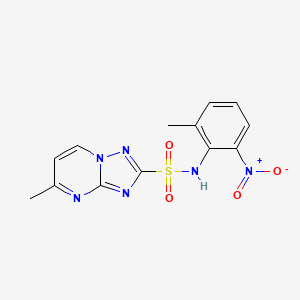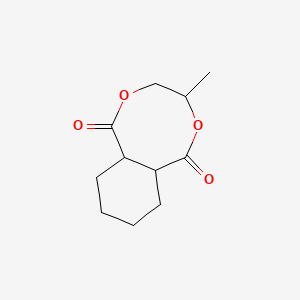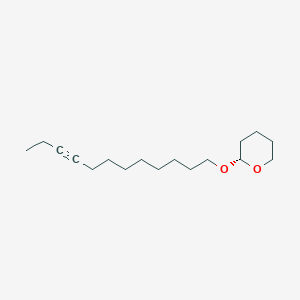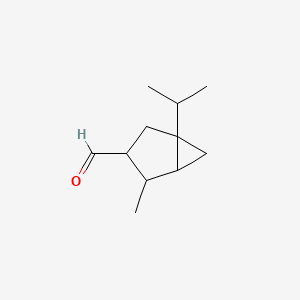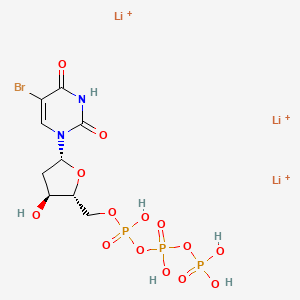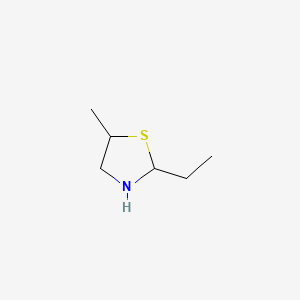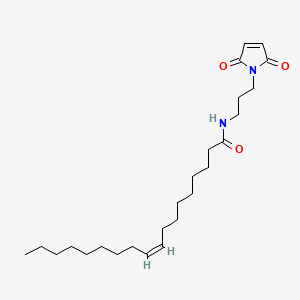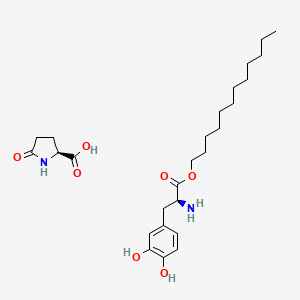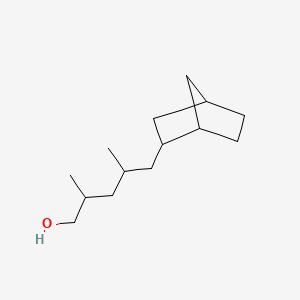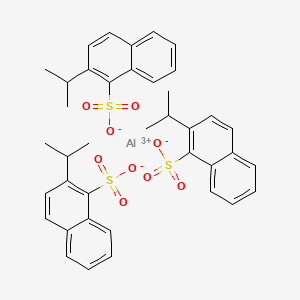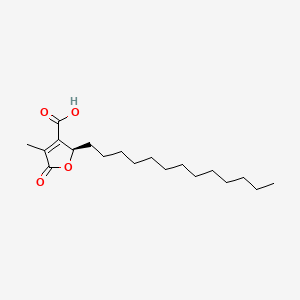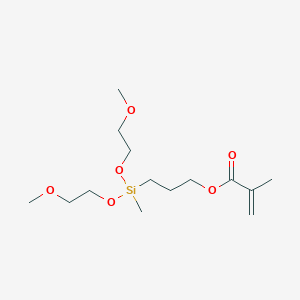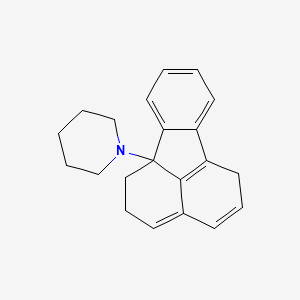
1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring fused to a fluoranthene moiety, which is a polycyclic aromatic hydrocarbon
Méthodes De Préparation
The synthesis of 1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoranthene Moiety: This can be achieved through cyclization reactions involving aromatic precursors.
Hydrogenation: The fluoranthene is then partially hydrogenated to form the 5,6-dihydro derivative.
Piperidine Ring Introduction:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in further hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups or altered degrees of saturation.
Applications De Recherche Scientifique
1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between polycyclic aromatic hydrocarbons and biological macromolecules.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Comparaison Avec Des Composés Similaires
1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine can be compared with other similar compounds, such as:
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: This compound shares a similar polycyclic structure but differs in the heterocyclic ring system.
5,6-Dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds also feature a dihydro structure but have different functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of a piperidine ring with a fluoranthene moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
93923-78-5 |
|---|---|
Formule moléculaire |
C21H23N |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-(5,6-dihydro-1H-fluoranthen-6a-yl)piperidine |
InChI |
InChI=1S/C21H23N/c1-4-14-22(15-5-1)21-13-7-9-16-8-6-11-18(20(16)21)17-10-2-3-12-19(17)21/h2-3,6,8-10,12H,1,4-5,7,11,13-15H2 |
Clé InChI |
YJYDPMLWADKSSI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C23CCC=C4C2=C(CC=C4)C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


